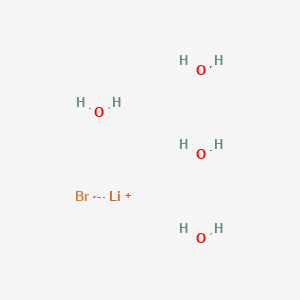
Lithium;bromide;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium bromide tetrahydrate is a chemical compound composed of lithium, bromine, and water molecules. It is known for its hygroscopic properties, meaning it can absorb moisture from the air. This compound is commonly used in various industrial applications, including air conditioning systems and absorption chillers, due to its ability to act as a desiccant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- Lithium bromide tetrahydrate can be synthesized by reacting lithium carbonate with hydrobromic acid. The reaction is as follows:
Lithium Carbonate and Hydrobromic Acid: Li2CO3+2HBr→2LiBr+H2CO3
Another method involves reacting lithium hydroxide with hydrobromic acid:Lithium Hydroxide and Hydrobromic Acid: LiOH+HBr→LiBr+H2O
Industrial Production Methods: In industrial settings, lithium bromide tetrahydrate is typically produced by dissolving lithium bromide in water and allowing it to crystallize. The crystallization process is controlled to obtain the tetrahydrate form, which contains four water molecules per formula unit of lithium bromide.
Análisis De Reacciones Químicas
Types of Reactions:
- Lithium bromide can undergo oxidation and reduction reactions. For example, it reacts with chlorine to form lithium chloride and bromine gas:
Oxidation and Reduction: Cl2+2LiBr→Br2+2LiCl
Lithium bromide reacts with silver nitrate to form lithium nitrate and silver bromide:Substitution: LiBr+AgNO3→LiNO3+AgBr
Common Reagents and Conditions:
Chlorine: Used in oxidation reactions.
Silver Nitrate: Used in substitution reactions.
Major Products:
- Lithium Chloride (LiCl)
- Bromine Gas (Br2)
- Lithium Nitrate (LiNO3)
- Silver Bromide (AgBr)
Aplicaciones Científicas De Investigación
Lithium bromide tetrahydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and hydroformylation catalysts.
- Biology: Lithium bromide is used in the purification of steroids and prostaglandins.
- Medicine: Historically, lithium bromide was used as a sedative, although it has been largely replaced by other compounds.
- Industry: It is widely used in air conditioning systems as a desiccant and in absorption chillers.
Mecanismo De Acción
The mechanism of action of lithium bromide involves its hygroscopic properties, which allow it to absorb moisture from the air. This makes it an effective desiccant in air conditioning systems. In biological systems, lithium ions can affect neurotransmitter pathways and have been studied for their potential neuroprotective effects.
Comparación Con Compuestos Similares
- Lithium Chloride (LiCl)
- Lithium Fluoride (LiF)
- Lithium Iodide (LiI)
- Sodium Bromide (NaBr)
- Potassium Bromide (KBr)
Comparison:
- Hygroscopic Properties: Lithium bromide is more hygroscopic than lithium chloride and lithium fluoride, making it more effective as a desiccant.
- Reactivity: Lithium bromide reacts similarly to other lithium halides, such as lithium chloride and lithium iodide, in substitution and oxidation reactions.
- Applications: While lithium bromide is primarily used in air conditioning systems, other lithium halides have different applications. For example, lithium chloride is used in the production of lithium metal, and lithium iodide is used in batteries.
Lithium bromide tetrahydrate stands out due to its unique combination of hygroscopic properties and reactivity, making it a valuable compound in various industrial and scientific applications.
Propiedades
Número CAS |
56088-72-3 |
|---|---|
Fórmula molecular |
BrH8LiO4 |
Peso molecular |
158.9 g/mol |
Nombre IUPAC |
lithium;bromide;tetrahydrate |
InChI |
InChI=1S/BrH.Li.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |
Clave InChI |
QARLBWJEVVTAAF-UHFFFAOYSA-M |
SMILES canónico |
[Li+].O.O.O.O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



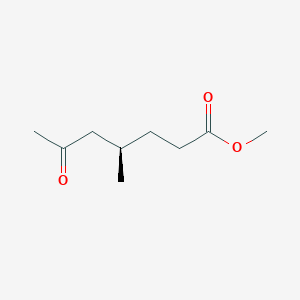
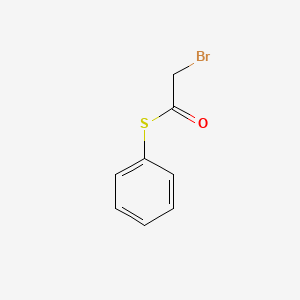
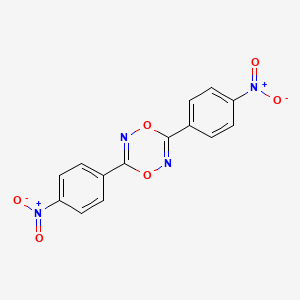

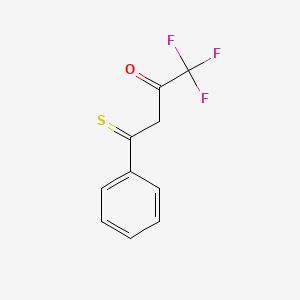
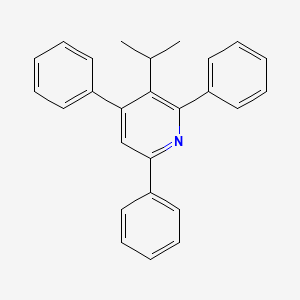
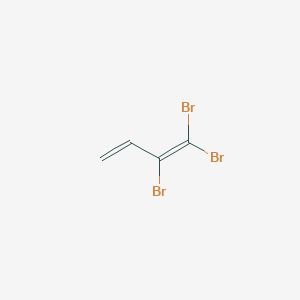
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)

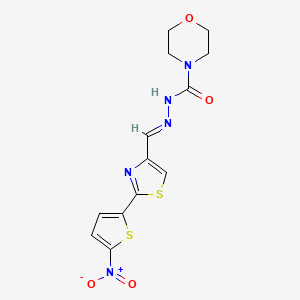
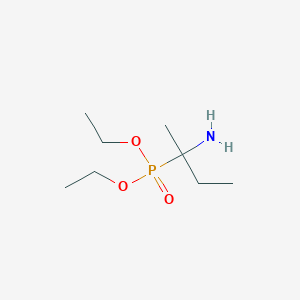
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
